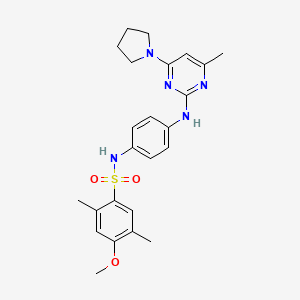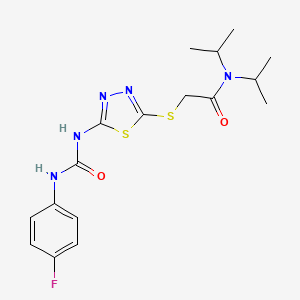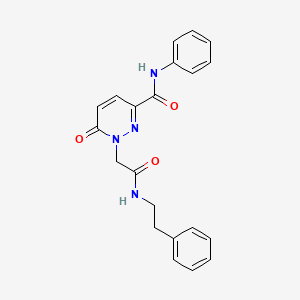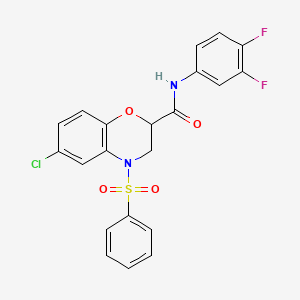![molecular formula C23H18N4O3S B11241919 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(naphthalen-2-yl)propanamide](/img/structure/B11241919.png)
3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(naphthalen-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{3-[(1,3-ベンゾオキサゾール-2-イルスルファニル)メチル]-1,2,4-オキサジアゾール-5-イル}-N-(ナフタレン-2-イル)プロパンアミドは、そのユニークな構造特性と潜在的な用途により、様々な科学分野で関心を集めている複雑な有機化合物です。この化合物は、ベンゾオキサゾール環、オキサジアゾール環、およびナフタレン部分を特徴とし、医薬品化学、材料科学、その他の分野における研究のための汎用性の高い候補となります。
製法
合成経路および反応条件
3-{3-[(1,3-ベンゾオキサゾール-2-イルスルファニル)メチル]-1,2,4-オキサジアゾール-5-イル}-N-(ナフタレン-2-イル)プロパンアミドの合成は、通常、複数段階の有機反応を伴います。このプロセスは、ベンゾオキサゾールおよびオキサジアゾール中間体の調製から始まり、続いてそれらをナフタレン誘導体とカップリングします。
ベンゾオキサゾール中間体の合成: ベンゾオキサゾール環は、o-アミノフェノールを適切なカルボン酸誘導体と酸性条件下で環化させることで合成できます。
オキサジアゾール中間体の合成: オキサジアゾール環は、通常、ヒドラジドをカルボン酸誘導体とオキシ塩化リンなどの脱水剤の存在下で反応させることで形成されます。
カップリング反応: 最後のステップでは、ベンゾオキサゾールおよびオキサジアゾール中間体を、EDCI (1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などの適切なカップリング剤を塩基の存在下で使用して、ナフタレン誘導体とカップリングします。
工業生産方法
この化合物の工業生産では、高い収率と純度を確保するために、上記の合成経路を最適化する必要があるでしょう。これには、反応条件をよりよく制御するための連続フロー反応器の使用、および工業的な需要を満たすためのプロセスの規模拡大が含まれる可能性があります。
化学反応解析
反応の種類
3-{3-[(1,3-ベンゾオキサゾール-2-イルスルファニル)メチル]-1,2,4-オキサジアゾール-5-イル}-N-(ナフタレン-2-イル)プロパンアミドは、以下のものを含む様々な化学反応を起こす可能性があります。
酸化: ベンゾオキサゾール環の硫黄原子は、スルホキシドまたはスルホンを形成するように酸化される可能性があります。
還元: オキサジアゾール環は、特定の条件下で、対応するアミンを生成するように還元される可能性があります。
置換: 芳香族環は、ニトロ化またはハロゲン化などの求電子置換反応を起こす可能性があります。
一般的な試薬および条件
酸化: 過酸化水素またはm-クロロ過安息香酸 (m-CPBA) などの試薬を使用できます。
還元: 触媒的水素化または水素化アルミニウムリチウム (LiAlH4) などの還元剤の使用。
置換: ニトロ化のための硝酸または臭素化のための臭素などの求電子試薬。
主な生成物
酸化: スルホキシドまたはスルホン。
還元: アミン。
置換: ニトロまたはハロゲン化誘導体。
科学研究における用途
3-{3-[(1,3-ベンゾオキサゾール-2-イルスルファニル)メチル]-1,2,4-オキサジアゾール-5-イル}-N-(ナフタレン-2-イル)プロパンアミドは、科学研究において様々な用途があります。
医薬品化学: 既知の生物活性化合物との構造的類似性から、抗けいれん薬または抗菌剤としての可能性がある.
材料科学: この化合物のユニークな電子特性により、有機半導体または発光ダイオード (LED) に使用する候補となります。
生物学的研究: 酵素や受容体を含む様々な生物学的標的との相互作用について研究されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(naphthalen-2-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole and oxadiazole intermediates, followed by their coupling with the naphthalene derivative.
Benzoxazole Intermediate Synthesis: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Oxadiazole Intermediate Synthesis: The oxadiazole ring is often formed by the reaction of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride.
Coupling Reaction: The final step involves the coupling of the benzoxazole and oxadiazole intermediates with the naphthalene derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(naphthalen-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzoxazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(naphthalen-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: Potential use as an anticonvulsant or antimicrobial agent due to its structural similarity to known bioactive compounds.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors or light-emitting diodes (LEDs).
Biological Research: Studied for its interactions with various biological targets, including enzymes and receptors.
作用機序
3-{3-[(1,3-ベンゾオキサゾール-2-イルスルファニル)メチル]-1,2,4-オキサジアゾール-5-イル}-N-(ナフタレン-2-イル)プロパンアミドの作用機序は、特定の分子標的との相互作用を伴います。例えば、医薬品としての用途では、特定の酵素や受容体に結合して阻害し、生物学的経路を調節する可能性があります。正確な分子標的および経路は、研究されている特定の用途によって異なります。
類似化合物の比較
類似化合物
- 2-(1,3-ベンゾオキサゾール-2-イルスルファニル)-N-シクロヘキシルプロパンアミド
- ETHYL 2-[[(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
独自性
3-{3-[(1,3-ベンゾオキサゾール-2-イルスルファニル)メチル]-1,2,4-オキサジアゾール-5-イル}-N-(ナフタレン-2-イル)プロパンアミドを際立たせているのは、ベンゾオキサゾール、オキサジアゾール、およびナフタレン部分の組み合わせであり、これによりユニークな電子特性と立体特性が得られます。これは、医薬品化学から材料科学まで、様々な用途のための汎用性の高い化合物となります。
類似化合物との比較
Similar Compounds
- 2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide
- ETHYL 2-[[(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Uniqueness
What sets 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(naphthalen-2-yl)propanamide apart is its combination of the benzoxazole, oxadiazole, and naphthalene moieties, which confer unique electronic and steric properties. This makes it a versatile compound for various applications, from medicinal chemistry to materials science.
特性
分子式 |
C23H18N4O3S |
|---|---|
分子量 |
430.5 g/mol |
IUPAC名 |
3-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]-N-naphthalen-2-ylpropanamide |
InChI |
InChI=1S/C23H18N4O3S/c28-21(24-17-10-9-15-5-1-2-6-16(15)13-17)11-12-22-26-20(27-30-22)14-31-23-25-18-7-3-4-8-19(18)29-23/h1-10,13H,11-12,14H2,(H,24,28) |
InChIキー |
NJEPMXGMEWTLLY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CCC3=NC(=NO3)CSC4=NC5=CC=CC=C5O4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-({[1-(benzylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11241841.png)
![N-{1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B11241857.png)

![4-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}morpholine](/img/structure/B11241862.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B11241874.png)


![N-(2-methylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11241886.png)
![N-(2-fluorophenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11241890.png)

![methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate](/img/structure/B11241911.png)
![N-(2,3-dimethylphenyl)-3-[3-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11241920.png)
![2-{[5-(4-fluorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B11241922.png)
![3-ethyl-N-(thiophen-2-ylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11241930.png)
